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molecular formula C11H22O B8562360 2-Methyl-1-decen-3-ol

2-Methyl-1-decen-3-ol

Cat. No. B8562360
M. Wt: 170.29 g/mol
InChI Key: BBCOPXHJKDGLRZ-UHFFFAOYSA-N
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Patent
US08399399B2

Procedure details

Under an atmosphere of nitrogen the reaction flask is charged with 9.85 g magnesium and 100 ml diethyl ether. The Grignard reaction is started with 3.00 g bromo-heptane. Then a solution of 70.00 g bromo-heptane in 50 ml diethyl ether is added dropwise within 90 minutes, the reaction mixture is kept at mild reflux and subsequently cooled to 0° C. to add now within 30 minutes a solution of 28.70 g 2-methyl-2-propenal in 30 ml diethyl ether. After further stirring for 2 hours at room temperature the reaction mixture is again cooled to 0° C. and 50 ml of diluted hydrochloric acid (3.5%) are carefully added. The organic layer is washed with water, dried with sodium sulfate and subsequently concentrated to give 86.7 g crude material. Distillation over a 10 cm-column (Widmer type) gives 40.5 g 2-methyl-1-decen-3-ol having a boiling point of 75° C. at 0.12 bar.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
28.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[CH3:10][C:11](=[CH2:14])[CH:12]=[O:13].Cl>C(OCC)C.BrCCCCCCC>[CH3:14][C:11]([CH:12]([OH:13])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])=[CH2:10]

Inputs

Step One
Name
Quantity
9.85 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
BrCCCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
28.7 g
Type
reactant
Smiles
CC(C=O)=C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
3 g
Type
catalyst
Smiles
BrCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After further stirring for 2 hours at room temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Grignard reaction
TEMPERATURE
Type
TEMPERATURE
Details
at mild reflux
TEMPERATURE
Type
TEMPERATURE
Details
is again cooled to 0° C.
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated
CUSTOM
Type
CUSTOM
Details
to give 86.7 g crude material
DISTILLATION
Type
DISTILLATION
Details
Distillation over a 10 cm-column (Widmer type)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=C)C(CCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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